3-(Dichloromethylidene)-2-oxabicyclo[2.2.2]oct-5-ene
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Overview
Description
3-(Dichloromethylidene)-2-oxabicyclo[2.2.2]oct-5-ene: is a unique bicyclic compound characterized by its rigid structure and the presence of a dichloromethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dichloromethylidene)-2-oxabicyclo[2.2.2]oct-5-ene typically involves the reaction of a suitable precursor with dichlorocarbene. One common method is the reaction of 2-oxabicyclo[2.2.2]oct-5-ene with dichlorocarbene generated in situ from chloroform and a strong base such as sodium hydroxide. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichloromethylidene group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with nucleophiles.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of complex bicyclic structures. Its rigid framework makes it a valuable building block for the synthesis of natural products and pharmaceuticals.
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying enzyme mechanisms.
Medicine: While direct medical applications are limited, the compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and resins, due to its stability and unique structural properties.
Mechanism of Action
The mechanism of action of 3-(Dichloromethylidene)-2-oxabicyclo[2.2.2]oct-5-ene involves its interaction with molecular targets through its reactive dichloromethylidene group. This group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The rigid bicyclic structure also allows for specific spatial interactions with molecular targets, enhancing its selectivity and potency.
Comparison with Similar Compounds
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride: This compound shares a similar bicyclic framework but differs in its functional groups, making it more suitable for polymer synthesis and materials science applications.
2-Azabicyclo[2.2.2]oct-5-ene derivatives: These compounds have a nitrogen atom in the bicyclic structure, which imparts different chemical reactivity and biological activity.
Uniqueness: The presence of the dichloromethylidene group in 3-(Dichloromethylidene)-2-oxabicyclo[2.2.2]oct-5-ene makes it unique among similar compounds. This group provides distinct reactivity, allowing for a wide range of chemical transformations and applications in various fields.
Properties
CAS No. |
919169-48-5 |
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Molecular Formula |
C8H8Cl2O |
Molecular Weight |
191.05 g/mol |
IUPAC Name |
3-(dichloromethylidene)-2-oxabicyclo[2.2.2]oct-5-ene |
InChI |
InChI=1S/C8H8Cl2O/c9-8(10)7-5-1-3-6(11-7)4-2-5/h1,3,5-6H,2,4H2 |
InChI Key |
WIYDTIHTNIPSAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CC1C(=C(Cl)Cl)O2 |
Origin of Product |
United States |
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